molecular formula C22H19ClN4O2S B3398552 N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1021255-84-4

N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No.: B3398552
CAS No.: 1021255-84-4
M. Wt: 438.9 g/mol
InChI Key: HGXDCXJUHNYECM-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a thioacetamide moiety. The acetamide side chain is further functionalized with a 4-chlorobenzyl group.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-29-18-8-4-16(5-9-18)19-12-20-22(24-10-11-27(20)26-19)30-14-21(28)25-13-15-2-6-17(23)7-3-15/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXDCXJUHNYECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a synthetic compound that has garnered interest in various biological and pharmacological studies. This article will explore its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H17ClN2O4SC_{20}H_{17}ClN_{2}O_{4}S, with a molecular weight of 384.82 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H17ClN2O4SC_{20}H_{17}ClN_{2}O_{4}S
Molecular Weight384.82 g/mol
CAS Number477862-22-9

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro assays demonstrated that the compound has an IC50 value ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anticancer activity. Comparatively, normal cell lines showed IC50 values between 38.77 and 66.22 μM, suggesting a favorable safety profile relative to established chemotherapeutics like sorafenib .

The compound's mechanism of action appears to involve:

  • Enzyme Inhibition : It has been found to inhibit key enzymes such as BRAF and VEGFR-2, with IC50 values of approximately 0.071 and 0.194 μM, respectively .
  • Cell Cycle Arrest : Treatment with the compound resulted in G2-M and S-phase arrest in cancer cells, which is critical for halting proliferation .
  • Induction of Apoptosis : Flow cytometry analysis revealed that the compound significantly increased early and late apoptotic cells (from 0.89% in untreated controls to 37.83% after treatment), indicating its role in promoting programmed cell death .

Table 2: Biological Activity Summary

Activity TypeObserved EffectIC50 Value (μM)
CytotoxicityAgainst cancer cell lines3.58 - 15.36
CytotoxicityAgainst normal cell lines38.77 - 66.22
BRAF InhibitionEnzyme inhibition0.071
VEGFR-2 InhibitionEnzyme inhibition0.194
Apoptosis InductionEarly and late apoptosisIncreased to 37.83%

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s 4-methoxyphenyl group distinguishes it from analogs with chloro- or phenyl substituents (e.g., and ).
  • The thioacetamide linkage in the target and ’s compound may confer redox activity or metal-binding capacity, unlike the oxo group in ’s analog .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Target Compound Not reported ~469.9 (estimated)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 132–134 74 467.0
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Not reported 483.0
DPA-713 Not reported 406.5

Key Observations :

  • Thiadiazole-based analogs () with chlorobenzyl groups exhibit melting points between 132–140°C, suggesting the target compound may share similar thermal stability .

Substituent Effects on Binding and Bioavailability

  • 4-Methoxyphenyl vs.
  • N-4-Chlorobenzyl vs. N-Alkyl Groups : The chlorobenzyl moiety increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

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